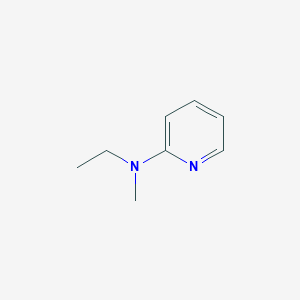

2-(Ethylmethylamino)pyridine

説明

2-(Ethylmethylamino)pyridine is a compound that can be inferred to have a pyridine ring with an ethylmethylamino substituent. While the provided papers do not directly discuss 2-(Ethylmethylamino)pyridine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives and their complexes, which can be useful in understanding the chemistry of 2-(Ethylmethylamino)pyridine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves domino reactions, as seen in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones . Similarly, the synthesis of a pharmaceutical intermediate with a pyridine moiety utilized palladium-catalyzed cyanation/reduction sequences . These methods suggest that the synthesis of 2-(Ethylmethylamino)pyridine could potentially be achieved through similar catalytic or multistep synthetic approaches.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the trans geometry of nickel complexes with substituted pyridines was confirmed by UV-Vis spectral studies and X-ray crystallography . This implies that the structure of 2-(Ethylmethylamino)pyridine could also be elucidated using these techniques to confirm the substitution pattern on the pyridine ring.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be cleaved chemically or thermally . This suggests that 2-(Ethylmethylamino)pyridine may also participate in reactions as a protecting group or undergo transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of aminoethyl substituents on pyridine rings has led to the formation of complexes with interesting crystal structures and properties such as fluorescence and thermal stability . Therefore, the ethylmethylamino group in 2-(Ethylmethylamino)pyridine is likely to affect its physical properties, solubility, and reactivity.

科学的研究の応用

Sensing Applications :

- Fluorescent Probes for Pd2+ Ion Detection : Pyridine-based scaffolds demonstrate notable sensing abilities for Pd2+ ions in aqueous media. These probes have potential applications in various sensing technologies, including paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta & Kumar, 2017).

Complexation and Structural Analysis :

- Copper(II) Complexation : New pyridine dicarboxamide ligands have been synthesized for complexation to copper(II). These compounds exhibit intricate hydrogen bonding interactions and can form various copper complexes, demonstrating the structural versatility of pyridine derivatives (Jain et al., 2004).

Biological and Pharmaceutical Applications :

- Antimicrobial Activity : Novel pyridine derivatives, specifically 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, have shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are comparable or even more effective than standard drugs (Zhuravel et al., 2005).

Environmental Applications :

- Photocatalytic Degradation : Pyridine, a component of many pesticides, is rapidly eliminated in water through photocatalysis over TiO2. This process results in the formation of various aliphatic intermediates, demonstrating the environmental significance of pyridine degradation (Maillard-Dupuy et al., 1994).

Chemical Synthesis :

- Potassium Channel Openers Synthesis : Pyridine derivatives have been synthesized for their role as potassium channel openers, indicating potential applications as antihypertensive and antianginal agents (Brown et al., 1993).

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan & Kwon, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

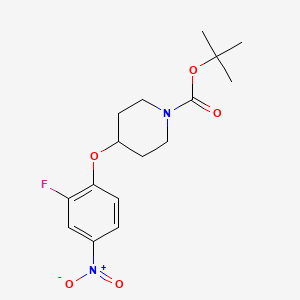

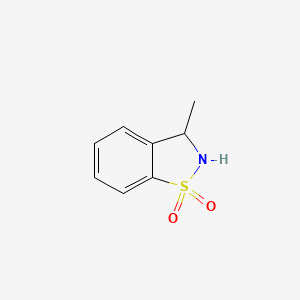

IUPAC Name |

N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTSSBCZDAXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479322 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylmethylamino)pyridine | |

CAS RN |

77200-12-5 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)